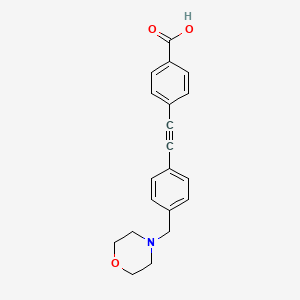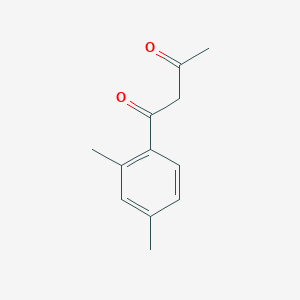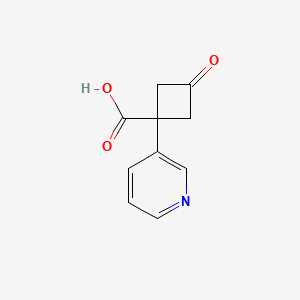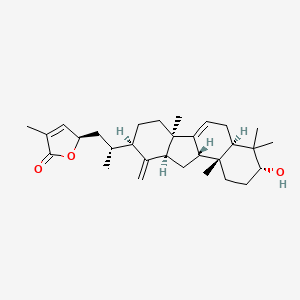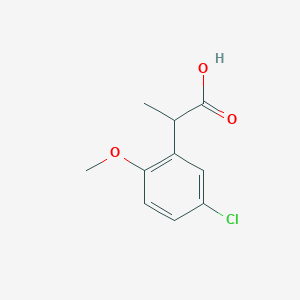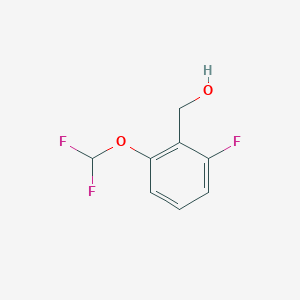
1-(5-Chlorothiophen-2-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable reagent to form the corresponding acid chloride, which is then reacted with a diketone to yield the desired product .
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and diketone formation under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chlorothiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiophene derivatives with reduced functional groups.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the chlorine substituent.
1-(Furan-2-yl)butane-1,3-dione: Contains a furan ring instead of a thiophene ring.
1-(5-Bromothiophen-2-yl)butane-1,3-dione: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and properties. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications .
Eigenschaften
Molekularformel |
C8H7ClO2S |
|---|---|
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
GRWIUBTUWASPBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
